2-Bromo-4-fluorobenzene-1-carbothioamide
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Overview
Description
2-Bromo-4-fluorobenzene-1-carbothioamide is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a carbothioamide group
Preparation Methods
The synthesis of 2-Bromo-4-fluorobenzene-1-carbothioamide typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-fluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form thiols, depending on the reaction conditions and reagents used.
Cross-Coupling Reactions: It can be used as a substrate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include substituted benzene derivatives with modified functional groups.
Scientific Research Applications
2-Bromo-4-fluorobenzene-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Bromo-4-fluorobenzene-1-carbothioamide exerts its effects is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .
Comparison with Similar Compounds
2-Bromo-4-fluorobenzene-1-carbothioamide can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound lacks the carbothioamide group and is primarily used as a precursor in organic synthesis.
4-Fluorobromobenzene: Similar to 1-Bromo-4-fluorobenzene but with different substitution patterns, it is used in the synthesis of pharmaceuticals and agrochemicals.
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring, used as a solvent and intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5BrFNS |
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Molecular Weight |
234.09 g/mol |
IUPAC Name |
2-bromo-4-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
JIMPQBDFPLAETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=S)N |
Origin of Product |
United States |
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